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Abstract

(Rac)-SHIN2 is a racemic small molecule inhibitor targeting a critical node in one-carbon (1C)
metabolism, a metabolic pathway fundamental to cellular proliferation and survival. This
technical guide provides an in-depth overview of the mechanism of action of (Rac)-SHIN2, its
impact on cancer cell metabolism, and its potential as a therapeutic agent. Detailed
experimental protocols and quantitative data from preclinical studies are presented to facilitate
further research and development in this area.

Introduction to One-Carbon Metabolism and the
Role of SHMT

One-carbon metabolism is a complex network of interconnected biochemical pathways that
mediate the transfer of one-carbon units. These pathways are essential for the biosynthesis of
nucleotides (purines and thymidylate), amino acids (serine, glycine, and methionine), and for
the regulation of epigenetic processes through methylation. Due to its central role in supporting
rapid cell division, one-carbon metabolism is a well-established target for anticancer therapies.

A key enzyme in this network is Serine Hydroxymethyltransferase (SHMT), which exists in two
isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2. SHMT catalyzes the reversible
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conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate
(5,10-CH2-THF). This reaction is a primary source of one-carbon units for the cell.[1][2]

(Rac)-SHIN2: A Dual Inhibitor of SHMT1 and SHMT2

(Rac)-SHIN2 is a synthetic, racemic compound belonging to the pyrazolopyran class of
molecules. It functions as a potent, dual inhibitor of both SHMT1 and SHMT2.[2] By inhibiting
these enzymes, (Rac)-SHIN2 effectively blocks the primary route for one-carbon unit
generation from serine, leading to a depletion of downstream metabolites essential for
nucleotide biosynthesis and cell proliferation. The active enantiomer, (+)SHINZ2, has been
shown to be responsible for the majority of the inhibitory activity.[2]

Mechanism of Action

(Rac)-SHIN2 acts as a competitive inhibitor with respect to tetrahydrofolate, binding to the
folate-binding site of both SHMT1 and SHMT2. This inhibition disrupts the flow of one-carbon
units, leading to an accumulation of serine and a depletion of glycine and 5,10-CH2-THF. The
reduction in 5,10-CH2-THF levels directly impacts the synthesis of purines and thymidylate,
which are critical for DNA replication and repair. This ultimately leads to cell cycle arrest and
inhibition of tumor growth.[2]

Below is a diagram illustrating the central role of SHMT in one-carbon metabolism and the point
of intervention for (Rac)-SHIN2.
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Fig. 1: Mechanism of (Rac)-SHIN2 Action in One-Carbon Metabolism.

Quantitative Data
Biochemical Potency

While specific Ki or IC50 values for the racemic mixture of SHIN2 are not readily available in
the public domain, data for the closely related precursor, compound 2, and the active
enantiomer, (+)SHIN2, provide a strong indication of its potency.

Table 1: In Vitro Inhibition of Human SHMT Isoforms
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Compound Target IC50 (nM)
Compound 2 (+)

. SHMT1 13
enantiomer
Compound 2 (+) enantiomer SHMT?2 66
SHINL1 ((+)-RZ-2994) SHMT1 5

| SHIN1 ((+)-RZ-2994) | SHMT2 | 13|

Data sourced from a study on human SHMT inhibitors, where SHIN1 is a closely related analog
of SHIN2.

Cellular Activity

The inhibitory effect of (+)SHIN2 on cancer cell proliferation has been demonstrated in various

cell lines.

Table 2: In Vitro Cell Proliferation Inhibition by (+)SHIN2

Cell Line Cancer Type IC50 (nM)

HCT116 Colon Carcinoma 300

T-cell Acute Lymphoblastic
Molt4 _ ~500
Leukemia (T-ALL)

T-cell Acute Lymphoblastic
Jurkat ) ~500
Leukemia (T-ALL)

| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~500 |

Data is for the active enantiomer, (+)SHIN2.[2]

In Vivo Efficacy

In a preclinical mouse model of T-cell Acute Lymphoblastic Leukemia (T-ALL), (+)SHIN2
demonstrated significant anti-leukemic activity.
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Table 3: In Vivo Efficacy of (+)SHIN2 in a T-ALL Xenograft Model

Treatment Group Dosing Regimen Median Survival (days)

Vehicle - 16

| (+)SHIN2 | 200 mg/kg, BID, IP | 27 |

BID: twice daily; IP: intraperitoneal.[2]

Synergy with Methotrexate

A key finding is the synergistic anti-cancer effect of (+)SHIN2 when combined with
methotrexate, a dihydrofolate reductase (DHFR) inhibitor. This synergy is observed both in vitro
and in vivo.

Table 4: Synergistic Effect of (+)SHIN2 and Methotrexate on Molt4 Cell Proliferation

Methotrexate (20 nM) IC50 of (+)SHIN2

(+)SHIN2 Concentration (nM)
(nM)

0 ~500

| 20 | ~250 |

The addition of methotrexate significantly reduces the IC50 of (+)SHINZ2.[2]

Experimental Protocols
Recombinant Human SHMT1 and SHMT2 Expression
and Purification

This protocol describes the generation of recombinant SHMT proteins for use in biochemical
assays.
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Fig. 2: Workflow for Recombinant SHMT Protein Purification.

Detailed Steps:

e Cloning: The full-length cDNAs for human SHMT1 and SHMT?2 are cloned into a suitable
bacterial expression vector, often with an N-terminal or C-terminal purification tag (e.g., His6-

tag).

o Transformation: The expression plasmids are transformed into a suitable E. coli expression
strain (e.g., BL21(DE3)).

o Expression: Bacterial cultures are grown to an optimal density (OD600 ~0.6-0.8) and protein
expression is induced with an appropriate inducer (e.g., Isopropyl 3-D-1-
thiogalactopyranoside - IPTG).

o Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Lysis is
typically achieved by sonication or high-pressure homogenization.

 Purification: The soluble lysate is cleared by centrifugation and the recombinant SHMT
protein is purified from the supernatant using affinity chromatography (e.g., Ni-NTA agarose
for His-tagged proteins).

» Dialysis and Storage: The purified protein is dialyzed against a suitable storage buffer and
stored at -80°C.

In Vitro SHMT Enzyme Inhibition Assay
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This spectrophotometric assay measures the activity of SHMT by coupling the production of
5,10-CH2-THF to a dehydrogenase reaction.

Reaction Principle:
e SHMT catalyzes: Serine + THF - Glycine + 5,10-CH2-THF

e Coupling enzyme (e.g., MTHFD) catalyzes: 5,10-CH2-THF + NAD(P)+ — 5,10-methenyl-
THF + NAD(P)H + H+

The production of NAD(P)H is monitored by the increase in absorbance at 340 nm.
Protocol:

» Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH
7.4), L-serine, THF, and the coupling enzyme.

« Inhibitor Incubation: Add varying concentrations of (Rac)-SHIN2 to the reaction mixture and
pre-incubate with purified SHMT1 or SHMT2 enzyme for a defined period.

« Initiate Reaction: Start the reaction by adding the co-substrate (e.g., NAD(P)+).

» Monitor Absorbance: Immediately monitor the change in absorbance at 340 nm over time
using a spectrophotometer.

o Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of (Rac)-
SHIN2 by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration.

In Vivo Target Engagement using 13C-Serine Isotope
Tracing

This method is used to confirm that (Rac)-SHINZ2 inhibits SHMT activity in a living organism.
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In Vivo 13C-Serine Tracing Workflow
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Fig. 3: Workflow for In Vivo 13C-Serine Isotope Tracing.
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Detailed Steps:

e Animal Dosing: Administer (Rac)-SHIN2 or a vehicle control to tumor-bearing mice via an
appropriate route (e.g., intraperitoneal injection).

« |sotope Infusion: After a defined period, infuse a solution of uniformly labeled 13C-serine (U-
13C-serine) into the mice, typically through a tail vein catheter.

o Sample Collection: Collect blood samples at various time points during and after the infusion.

o Metabolite Extraction: Separate plasma from the blood samples and extract metabolites
using a cold solvent mixture (e.g., methanol/acetonitrile/water).

o LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass
spectrometry (LC-MS) to quantify the different isotopologues of serine and glycine (e.g., M+3
serine, M+2 glycine).

o Data Interpretation: A reduction in the ratio of M+2 glycine to M+3 serine in the SHIN2-
treated group compared to the vehicle group indicates inhibition of SHMT activity in vivo.

T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft
Model

This in vivo model is used to assess the anti-tumor efficacy of (Rac)-SHIN2.

Protocol:

e Cell Culture: Culture human T-ALL cell lines (e.g., Molt4, Jurkat) under standard conditions.
¢ Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice).

o Tumor Implantation: Inject T-ALL cells intravenously into the mice to establish a
disseminated leukemia model.

o Treatment: Once the leukemia is established (monitored, for example, by bioluminescence
imaging if cells are luciferase-tagged), randomize the mice into treatment groups: vehicle,
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(Rac)-SHIN2 alone, methotrexate alone, and the combination of (Rac)-SHIN2 and
methotrexate.

e Monitoring: Monitor tumor burden regularly using appropriate methods (e.g.,
bioluminescence imaging, flow cytometry of peripheral blood for leukemic cells). Also,
monitor animal health and body weight.

e Endpoint: The primary endpoint is typically overall survival. Tumor growth inhibition can also
be assessed.

e Synergy Analysis: Analyze the survival data using statistical methods such as Cox
regression analysis to quantitatively determine if the combination therapy is synergistic.

Conclusion

(Rac)-SHIN2 is a promising dual inhibitor of SHMT1 and SHMT2 with demonstrated preclinical
efficacy, particularly in T-cell acute lymphoblastic leukemia. Its mechanism of action, centered
on the disruption of one-carbon metabolism, provides a strong rationale for its development as
an anticancer agent. The synergistic interaction with the established chemotherapeutic
methotrexate further enhances its therapeutic potential. The experimental protocols and data
presented in this guide offer a solid foundation for researchers and drug development
professionals to further investigate and advance (Rac)-SHIN2 towards clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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